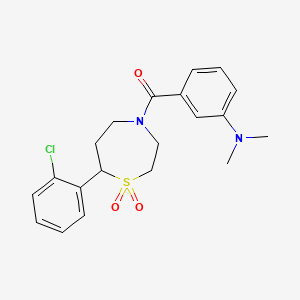

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone

Descripción

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule that features a thiazepane ring, a chlorophenyl group, and a dimethylaminophenyl group

Propiedades

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLYSXMQBWZBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzene, thiazepane derivatives, and dimethylaminobenzene.

Formation of Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a sulfur-containing reagent.

Attachment of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the chlorine atom acts as a leaving group.

Formation of Methanone Linkage: The methanone linkage is formed through a condensation reaction between the thiazepane derivative and the dimethylaminobenzene derivative.

Industrial Production Methods

In an industrial setting,

Actividad Biológica

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule with a complex structure that includes a thiazepane ring and various functional groups. Its unique composition suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 371.82 g/mol. The presence of the chlorophenyl and dimethylaminophenyl groups may enhance its biological activity and influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₃O₃S |

| Molecular Weight | 371.82 g/mol |

| Structure Features | Thiazepane ring, dioxido group, chlorophenyl group |

The biological activity of this compound is likely linked to its ability to interact with specific biological targets. Compounds with similar structural motifs have demonstrated various pharmacological effects, including:

- Antimicrobial Activity : Thiazepane derivatives are known for their potential to inhibit bacterial growth.

- Anticancer Properties : The compound's structure suggests it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various pathogenic bacteria and fungi.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazepane derivatives. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in human cancer cell lines through the activation of caspase pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of a thiazepane derivative against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

-

Case Study on Anticancer Mechanisms :

- In another investigation, a related thiazepane compound was tested on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM, suggesting effective cytotoxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the chlorophenyl or dimethylaminophenyl groups can significantly alter the compound's biological activity. For instance, increasing the electron-donating capacity of substituents has been correlated with enhanced anticancer effects.

Q & A

Q. What are the key steps and considerations for synthesizing (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone?

The synthesis involves multi-step organic reactions, starting with the formation of the thiazepane core. Critical steps include:

- Ring formation : Cyclization reactions using sulfur and nitrogen sources under controlled temperature (e.g., 60–80°C) to form the 1,4-thiazepane backbone .

- Functionalization : Introducing the 2-chlorophenyl and 3-(dimethylamino)phenyl groups via nucleophilic substitution or coupling reactions. Catalysts like palladium complexes may enhance efficiency .

- Oxidation : Sulfur oxidation to the sulfone group (1,1-dioxido) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

- Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity, monitored by HPLC .

Q. How can the molecular structure of this compound be rigorously characterized?

Standard analytical techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and ring geometry. Aromatic protons typically appear at δ 7.0–8.0 ppm, while methyl groups in dimethylamino residues resonate near δ 2.5–3.0 .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves spatial arrangement, particularly the conformation of the thiazepane ring and substituent orientations .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screens should focus on:

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s potential interaction with ATP-binding pockets .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using H-labeled reference compounds .

- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK-293, HepG2) to assess IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

SAR strategies include:

- Substituent variation : Synthesize derivatives with halogen (F, Br) or electron-withdrawing groups (e.g., nitro) on the phenyl rings to modulate lipophilicity and target affinity .

- Ring modification : Replace the thiazepane core with morpholine or piperazine analogs to evaluate conformational flexibility impacts .

- Bioisosteric replacement : Substitute the dimethylamino group with pyrrolidine or piperidine to enhance metabolic stability .

- Data analysis : Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What experimental approaches resolve contradictions in binding affinity data across different assays?

Discrepancies may arise from assay conditions or target plasticity. Solutions include:

- Orthogonal assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish true binding from artifactual signals .

- Cellular vs. biochemical assays : Validate hits in cell-based systems (e.g., β-arrestin recruitment) alongside purified protein assays .

- Buffer optimization : Test ionic strength and pH effects, as sulfone groups may exhibit pH-dependent interactions .

Q. How can the metabolic stability and pharmacokinetics of this compound be improved?

- Prodrug strategies : Mask polar groups (e.g., dimethylamino) with acetyl or phosphate esters to enhance oral bioavailability .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS metabolite profiling .

- Structural rigidification : Introduce methyl groups or cyclize flexible regions to reduce oxidative metabolism .

Q. What computational methods aid in elucidating its mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in homology models of target proteins (e.g., kinases) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding modes .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfone groups) for virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.